Delavaconine
Description
Delavaconine is a C₁₈-diterpenoid alkaloid isolated from Aconitum episcopale and Aconitum delavayi, plants traditionally used in Chinese medicine for treating rheumatism and pain . Its molecular formula is C₂₂H₃₅NO₅, with a molecular weight of 393.25 g/mol . Structurally, it belongs to the lappaconitine-type alkaloids, characterized by a tetracyclic skeleton with hydroxyl and methoxy substituents . This compound exhibits analgesic and anti-inflammatory properties but is highly toxic, necessitating controlled preparation methods (e.g., prolonged decoction) to mitigate risks .
Properties
CAS No. |
1356-51-0 |
|---|---|
Molecular Formula |
C22H35NO5 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1R,4R,5R,6S,8S,9S,13R,16S)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,8-triol |
InChI |
InChI=1S/C22H35NO5/c1-4-23-10-11-5-6-15(27-2)22-12(11)7-13(18(22)23)20(25)9-16(28-3)21(26)8-14(22)17(20)19(21)24/h11-19,24-26H,4-10H2,1-3H3/t11-,12?,13-,14?,15-,16-,17?,18?,19+,20-,21-,22-/m0/s1 |
InChI Key |
HDJXHFQXBLLNBR-XMXXPDJRSA-N |
Isomeric SMILES |
CCN1C[C@@H]2CC[C@@H]([C@@]34C2C[C@@H](C31)[C@]5(C[C@@H]([C@]6(CC4C5[C@H]6O)O)OC)O)OC |
Canonical SMILES |
CCN1CC2CCC(C34C2CC(C31)C5(CC(C6(CC4C5C6O)O)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delavaconine typically involves the extraction from natural sources, such as the roots of Aconitum species. The extraction process includes several steps:
Extraction: The plant material is dried and powdered, followed by extraction using solvents like ethanol or methanol.
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Delavaconine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Delavaconine has been explored for various scientific research applications:
Chemistry: this compound serves as a model compound for studying the chemical behavior of diterpenoid alkaloids and their derivatives.
Biology: Research on this compound includes its effects on cellular processes and its potential as a bioactive compound in various biological assays.
Medicine: this compound has shown promise in preclinical studies for its analgesic, anti-inflammatory, and anti-tumor activities.
Mechanism of Action
The mechanism of action of Delavaconine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound is known to interact with ion channels and receptors involved in pain and inflammation pathways.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell proliferation, contributing to its analgesic and anti-tumor effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between delavaconine and related diterpenoid alkaloids:
| Compound | Type | Molecular Formula | Molecular Weight | Plant Source | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₁₈ | C₂₂H₃₅NO₅ | 393.25 | A. episcopale, A. delavayi | Lappaconitine skeleton; hydroxyl, methoxy groups |
| Delavaconitine | C₁₈ | C₂₉H₃₉NO₆ | 509.28 | A. episcopale | Additional acetyl group at C8 position |
| Yunaconitine | C₁₉ | C₃₅H₄₉NO₁₁ | 659.33 | A. episcopale | C19 skeleton with esterified benzoyl group |
| Dolaconine | C₁₈ | C₂₄H₃₇NO₅ | 419.27 | A. toxicum | Extended methyl branch at C16 |
| Deltaline | C₁₉ | C₂₅H₄₁NO₆ | 451.30 | Delphinium delavayi | Lycoctonine-type skeleton; hydroxyl-rich |
Key Observations :
- Skeleton Type : this compound (C₁₈) lacks the C19-specific esterification seen in yunaconitine and deltaline, which correlates with differences in receptor binding .
- Toxicity Profile : C₁₉ alkaloids (e.g., yunaconitine) are generally more toxic than C₁₈ types due to enhanced sodium channel inhibition .
Pharmacological and Toxicological Comparisons
Analgesic Activity
- This compound : Moderate analgesia via μ-opioid receptor modulation; effective in rodent models of inflammatory pain .
- Delavaconitine : Higher potency than this compound due to acetyl group enhancing blood-brain barrier penetration .
- Yunaconitine : Potent but unsafe for clinical use due to cardiotoxicity (LD₅₀ < 0.1 mg/kg in mice) .
Toxicity Mechanisms
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
